rac Terpinen-4-ol-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

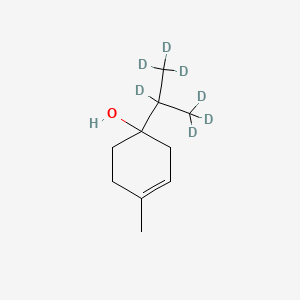

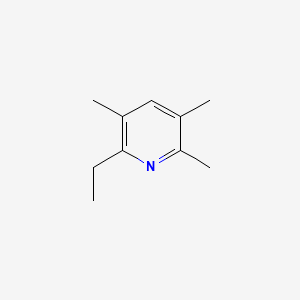

“rac Terpinen-4-ol-d7” is an isotope labelled version of rac Terpinen-4-ol . It is a chiral starting material for hydroxylation and epoxidation reactions . Terpinen-4-ol is one of the primary active ingredients of tea tree oil and is found in a variety of aromatic plants . It is used as an anti-inflammatory and antioxidant agent .

Molecular Structure Analysis

The molecular formula of “rac Terpinen-4-ol-d7” is C10H11D7O, and its molecular weight is 161.29 .

Chemical Reactions Analysis

Terpinen-4-ol has been reported to have anti-inflammatory effects . It has been evaluated through in-vitro procedures including blocking of protein denaturation and human RBC membrane stabilization .

Applications De Recherche Scientifique

Therapeutic and Biological Properties

Terpinen-4-ol, primarily found in tea tree oil, exhibits a wide array of biological activities. It has shown significant growth inhibition in various cancer cell lines, including colorectal, pancreatic, prostate, and gastric cancers. The compound induces apoptosis (cell death) in human nonsmall cell lung cancer cells through the mitochondrial apoptotic pathway, suggesting its potential as an anticancer drug (Shapira et al., 2016), (Wu et al., 2011). Furthermore, it has been found to change intracellular Ca2+ handling in the heart, which may have implications for its use in treating certain cardiovascular conditions (Gondim et al., 2017).

Antimicrobial Applications

Terpinen-4-ol has demonstrated broad-spectrum antimicrobial activity. It has been found to disrupt bacterial cell walls and membranes, leading to bacterial death. This attribute makes terpinen-4-ol a candidate for use as a natural antibacterial agent in various applications (Huang et al., 2020), (Cordeiro et al., 2020). Its effectiveness against biofilms, particularly those formed by Staphylococcus aureus and Pseudomonas aeruginosa, further underscores its potential in combating infections resistant to conventional treatments (Bose et al., 2020).

Cosmetic and Dermatological Applications

In the cosmetic industry, terpinen-4-ol is appreciated for its pleasant odor and is used in perfumes, cosmetics, and aromatic scents. It also finds application in enhancing skin penetration of various substances, adding to its value in topical dermal preparations (Khaleel et al., 2018), (Cal et al., 2005). Its antibacterial properties also contribute to its use in skin care products to treat or prevent bacterial infections.

Industrial and Food Applications

Terpinen-4-ol's incorporation into lipid nanoparticles and its interaction with β-cyclodextrin indicate its potential in enhancing the stability and effectiveness of food preservatives and industrial applications (Sun et al., 2012), (Yang et al., 2015). Moreover, its role in enhancing the quality of stored food products, like strawberries, by regulating key biochemical pathways, is an area of growing interest in postharvest biology and technology (Li et al., 2021).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UNAVHCQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Terpinen-4-ol-d7 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)